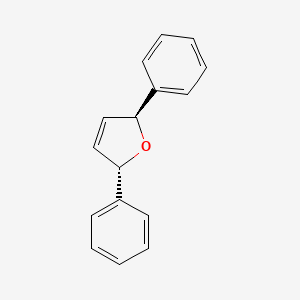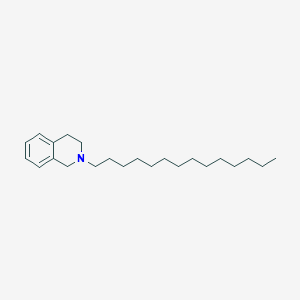
6-Carboxy-4-(hydroxyamino)quinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Carboxy-4-(hydroxyamino)quinoline 1-oxide is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The structure of this compound includes a quinoline ring system with a carboxyl group at the 6-position and a hydroxyamino group at the 4-position, along with an oxide group at the 1-position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-4-(hydroxyamino)quinoline 1-oxide typically involves the reaction of 4-hydroxyaminoquinoline with carboxylating agents under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the correct functional groups are introduced without causing unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields . The use of catalysts and optimized reaction pathways helps in achieving the desired purity and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-Carboxy-4-(hydroxyamino)quinoline 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .
Aplicaciones Científicas De Investigación
6-Carboxy-4-(hydroxyamino)quinoline 1-oxide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Carboxy-4-(hydroxyamino)quinoline 1-oxide involves its interaction with DNA and other cellular components . The compound can form adducts with DNA, leading to mutations and other genetic changes . This property is being explored for its potential use in cancer research and therapy . The molecular targets and pathways involved include various enzymes and receptors that are critical for cellular function .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Carboxy-4-(hydroxyamino)quinoline 1-oxide include:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which gives it distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H8N2O4 |
|---|---|
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
(4E)-1-hydroxy-4-hydroxyiminoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-1-2-9-7(5-6)8(11-15)3-4-12(9)16/h1-5,15-16H,(H,13,14)/b11-8+ |
Clave InChI |
XQPVWCCYBQNEGL-DHZHZOJOSA-N |
SMILES isomérico |
C1=CC2=C(C=C1C(=O)O)/C(=N/O)/C=CN2O |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C(=NO)C=CN2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)


![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)

![Furo[3,4-B]benzofuran](/img/structure/B12916446.png)
![Furo[3,4-b]furan](/img/structure/B12916448.png)





